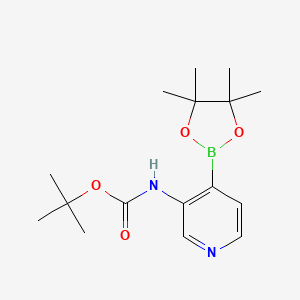

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

Description

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a boronic ester derivative featuring a pyridine core substituted with a tert-butyl carbamate group at position 3 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) at position 2. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of its boronic ester moiety, making it valuable in pharmaceutical and materials chemistry . Its structural design balances steric hindrance and electronic effects, enabling efficient coupling with aryl halides or triflates under palladium catalysis .

Properties

Molecular Formula |

C16H25BN2O4 |

|---|---|

Molecular Weight |

320.2 g/mol |

IUPAC Name |

tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate |

InChI |

InChI=1S/C16H25BN2O4/c1-14(2,3)21-13(20)19-12-10-18-9-8-11(12)17-22-15(4,5)16(6,7)23-17/h8-10H,1-7H3,(H,19,20) |

InChI Key |

BJTBWEWLDGAQNM-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Borylation

Starting Materials : Halogenated pyridine derivatives, such as 3-aminopyridine or 3-aminopyridine halides (e.g., 3-chloropyridine or 3-bromopyridine).

Reagents and Catalysts : Bis(pinacolato)diboron as the boron source; palladium catalysts such as Pd(PPh3)4 or PdCl2(dppf); bases like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).

Solvents and Conditions : Common solvents include tetrahydrofuran (THF), dioxane, or mixtures with water; reaction temperatures typically range from 80°C to 100°C; inert atmosphere (nitrogen or argon) is maintained to prevent catalyst deactivation.

Reaction Mechanism : The palladium catalyst facilitates oxidative addition of the aryl halide, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester.

Yields : Reported yields vary depending on the halogen precursor, with bromo derivatives generally affording higher yields (up to 65%) compared to chloro derivatives (around 32%).

Protection of the Amino Group with tert-Butyl Carbamate

Reagents : Di-tert-butyl dicarbonate (Boc2O) is used to protect the amine group.

Conditions : The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine or sodium bicarbonate to neutralize the generated acid.

Temperature : Room temperature to mild heating (25–40°C).

Outcome : Formation of the tert-butyl carbamate-protected pyridin-3-yl boronate ester, which is more stable and suitable for further synthetic applications.

Industrial synthesis employs similar palladium-catalyzed borylation reactions but optimized for scale, yield, and purity.

Large-scale processes use continuous flow reactors or batch reactors with precise temperature and atmosphere control.

Purification methods include recrystallization and chromatographic techniques to achieve high purity suitable for pharmaceutical or material science applications.

| Step | Reagents/Catalysts | Solvent(s) | Temperature (°C) | Notes | Typical Yield (%) |

|---|---|---|---|---|---|

| Borylation of halopyridine | Bis(pinacolato)diboron, Pd(PPh3)4 or PdCl2(dppf), K2CO3/Na2CO3 | THF, dioxane, water | 80–100 | Inert atmosphere, 12–24 h reaction time | 32–65 (bromo > chloro) |

| Amino group protection (Boc) | Di-tert-butyl dicarbonate, base (Et3N) | DCM, acetonitrile | 25–40 | Mild conditions, 2–6 h reaction time | >90 |

The choice of halogen on the pyridine precursor significantly affects the borylation efficiency; bromides are preferred over chlorides for higher yields and cleaner reactions.

Palladium catalysts with bulky phosphine ligands (e.g., PdCl2(dppf)) enhance catalytic activity and selectivity.

Bases such as K2CO3 provide optimal deprotonation without promoting side reactions.

The tert-butyl carbamate protection step is generally high yielding and straightforward, but reaction time and base choice can influence purity.

Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy is standard to confirm completion.

The preparation of tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is efficiently achieved through palladium-catalyzed borylation of halogenated pyridine precursors followed by amine protection with tert-butyl carbamate. The process is well-established, scalable, and yields a stable boronic ester derivative suitable for further synthetic applications, especially in cross-coupling chemistry. Optimization of catalyst, base, and reaction conditions is critical for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes or other reduced products.

Substitution Reactions: The boronic ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : The compound has shown potential as an anticancer agent. Research indicates that derivatives of pyridine-based compounds can inhibit cancer cell proliferation. In particular, the incorporation of boron-containing moieties enhances biological activity due to their ability to interact with cellular targets .

Neuroprotective Effects : Studies suggest that compounds similar to tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate may exhibit neuroprotective properties. These properties are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Organic Synthesis

Reagent in Cross-Coupling Reactions : The compound serves as a boron reagent in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. Its effectiveness in these reactions is enhanced by the stability provided by the tert-butyl and dioxaborolane groups, which facilitate better reaction conditions and yields .

Building Block for Complex Molecules : It acts as a versatile building block for synthesizing more complex molecules in pharmaceutical and materials chemistry. The functional groups present allow for further modifications and derivatizations that can lead to new chemical entities with desired properties .

Material Science

Polymer Chemistry : The compound can be utilized in the development of polymers with specific functionalities. Its boron-containing structure allows for the creation of materials with enhanced thermal stability and mechanical properties. This is particularly useful in applications requiring durable materials .

Analytical Chemistry

Analytical Reagent : tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate can be employed as an analytical reagent in various spectroscopic methods. Its distinct spectral characteristics enable it to be used in quantitative analysis of other compounds through techniques like NMR and mass spectrometry .

Mechanism of Action

The mechanism of action of tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This process involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the halide, resulting in the formation of the desired product .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to structurally related boronic esters based on substitution patterns, electronic properties, and applications. Key analogs include:

Table 1: Structural Comparison of Boronic Ester Derivatives

Spectral Data:

- ¹H NMR : For the target compound, pyridine protons appear at δ 8.70 (C2-H) and 8.03 (C5-H/C6-H), with tert-butyl groups at δ 1.57 (BOC) and 1.33 (pinacol methyl) .

- ¹¹B NMR : Boron signals range from δ 30–34 ppm, consistent with sp²-hybridized boron in dioxaborolanes .

Reactivity and Stability

- Electronic Effects : Pyridine’s electron-deficient nature enhances boron’s electrophilicity, facilitating transmetallation in cross-couplings. Chloro-substituted analogs (e.g., ) exhibit higher reactivity due to increased Lewis acidity.

- Steric Effects : tert-Butyl carbamate provides steric protection, reducing side reactions (e.g., protodeboronation) .

- Hydrolytic Stability : Aliphatic boronates (e.g., cyclohexenyl derivative ) resist hydrolysis better than aryl analogs, crucial for aqueous-phase reactions.

Biological Activity

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. Its structure incorporates a pyridine moiety and a dioxaborolane group, which are known to influence biological interactions and pharmacological profiles.

- Molecular Formula : C16H25BN2O4

- Molecular Weight : 304.19 g/mol

- CAS Number : 877399-74-1

- Purity : >97% (GC) .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways involved in various cellular processes. Notably, it has been studied for its inhibitory effects on kinases such as Glycogen Synthase Kinase 3 beta (GSK-3β), which plays a crucial role in cell signaling and metabolism.

Inhibition of Kinases

Recent studies have demonstrated that compounds structurally related to tert-butyl carbamate exhibit significant inhibitory activity against GSK-3β with IC50 values ranging from 8 nM to over 1000 nM depending on structural modifications. For example:

This inhibition is critical as GSK-3β is implicated in numerous diseases including Alzheimer's and cancer. The compound's ability to modulate this enzyme suggests potential therapeutic applications.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate on various cell lines:

- Cell Lines Tested : HT-22 (mouse hippocampal neurons) and BV-2 (mouse microglial cells).

The results indicated that certain concentrations did not significantly affect cell viability, suggesting a favorable safety profile at lower doses. For instance:

- Cell Viability Results : Compounds showed no significant decrease in viability at concentrations up to 10 µM .

Case Studies

Several case studies illustrate the compound's potential in therapeutic applications:

- Neuroprotection : In models of neurodegeneration, compounds with similar structures have been shown to protect neuronal cells from apoptosis induced by oxidative stress.

- Anti-inflammatory Effects : Related compounds have demonstrated the ability to inhibit inflammatory pathways by blocking NF-kB activation, which is crucial for the expression of pro-inflammatory cytokines.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H25BN2O4 |

| Molecular Weight | 304.19 g/mol |

| CAS Number | 877399-74-1 |

| GSK-3β IC50 | 8 nM |

| Cytotoxicity (HT-22) | No significant decrease at ≤10 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.